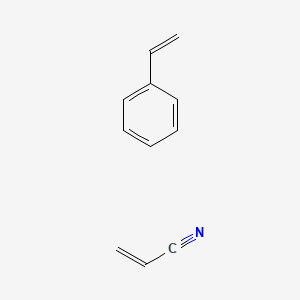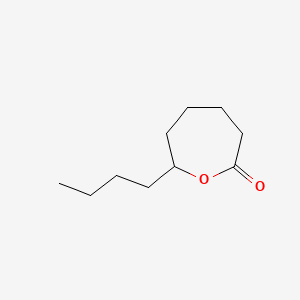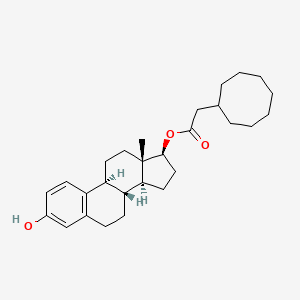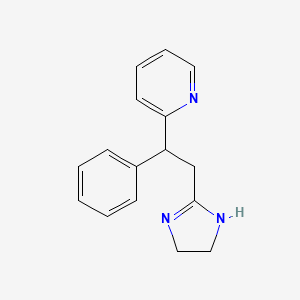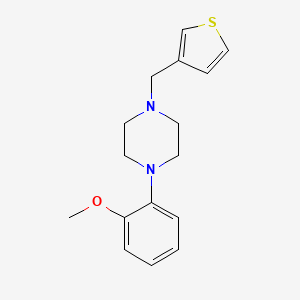
1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(3-thiophenylmethyl)piperazine is a member of piperazines.
Aplicaciones Científicas De Investigación
Serotonin Antagonist Properties
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a variant of the compound , is noted for its high affinity as a 5-HT1A serotonin antagonist. Studies focused on achieving better selectivity for 5-HT1A over alpha 1-adrenergic receptors. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity for 5-HT1A sites with significantly improved selectivity (Raghupathi et al., 1991).
PET Imaging and Serotonergic Neurotransmission
[18F]p-MPPF, a derivative of the compound, has been utilized in positron emission tomography (PET) to study serotonergic neurotransmission. This includes comprehensive research involving chemistry, radiochemistry, animal and human studies, toxicity, and metabolism, demonstrating its potential in neurological research (Plenevaux et al., 2000).
Nanoparticle Conjugation for Optical Imaging
Methoxyphenyl piperazine, a key component of the compound, has been explored for its potential in targeted optical imaging. Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for application as optical imaging agents, demonstrating a novel approach in medical imaging technologies (Chaturvedi et al., 2018).
Potential in Anticonvulsant Compounds
Research into new kojic acid derivatives with potential anticonvulsant properties included the synthesis of compounds with 1-(2-methoxyphenyl)piperazine. This highlights its potential utility in developing new treatments for conditions like epilepsy (Aytemir et al., 2010).
HIV-1 Reverse Transcriptase Inhibition
Analogues of the compound have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of new classes of non-nucleoside inhibitors. This signifies its potential application in antiviral drug development (Romero et al., 1994).
Fluorescent Ligands for Receptor Visualization
1-(2-Methoxyphenyl)piperazine derivatives have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research is significant for visualizing receptor expressions and interactions in biological studies (Lacivita et al., 2009).
Propiedades
Nombre del producto |
1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine |
|---|---|
Fórmula molecular |
C16H20N2OS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-5-3-2-4-15(16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
Clave InChI |
WYWZGBZCYGPUTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC3=CSC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



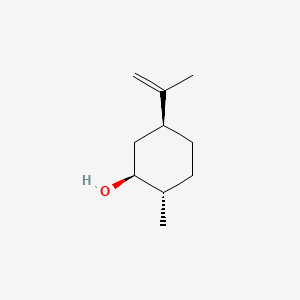
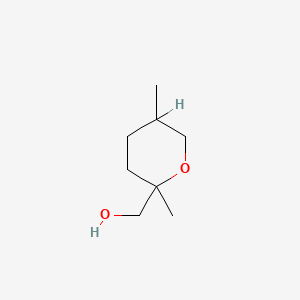
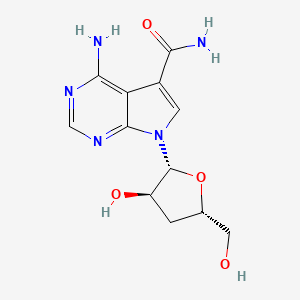
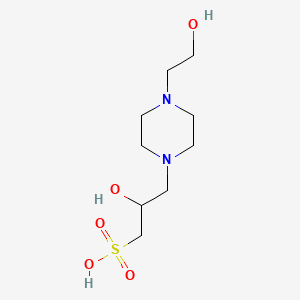
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
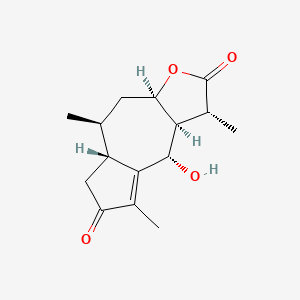
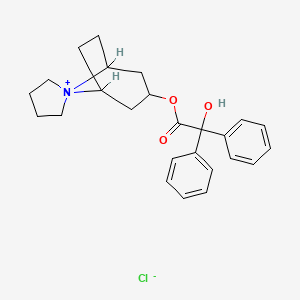
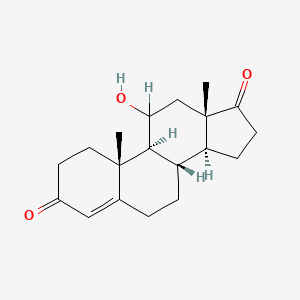

![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
